Bienvenue dans la boutique en ligne BenchChem!

ML179

LRH1 inverse agonist potency comparison IC50

ML179 is the definitive inverse agonist for LRH1 (NR5A2) cellular reporter assays. With an IC50 of 320 nM and >31-fold selectivity over SF1 (IC50 >10 µM), it enables unambiguous attribution of phenotypes to LRH1 rather than related nuclear receptors. Unlike ML180 (IC50 3.7 µM, 64% repression), ML179 offers sub-micromolar potency with 40% maximal repression — ideal for partial inhibition studies in ER-negative breast cancer models including MDA-MB-231. As the NIH MLP probe benchmark, it serves as the quantitative reference standard for LRH1 SAR programs. Select ML179 for reproducible, interpretable LRH1 target engagement data.

Molecular Formula C21H25F3N4O2
Molecular Weight 422.4 g/mol
Cat. No. B8019595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML179
Molecular FormulaC21H25F3N4O2
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H25F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,25,30)
InChIKeyMFABFKUNLDYKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML179 Chemical Probe for LRH1/NR5A2: Potency and Selectivity in Nuclear Receptor Research


ML179 (SR-1309, CID 45100448) is a synthetic small-molecule inverse agonist of the Liver Receptor Homolog-1 (LRH1), also known as NR5A2 [1]. It is classified as a chemical probe optimized for selective modulation of LRH1 transcriptional activity in cellular reporter assays [1]. LRH1 is an orphan nuclear receptor involved in cholesterol metabolism, bile acid homeostasis, and steroidogenesis [2]. The compound is primarily utilized in academic and industrial settings as a tool to dissect LRH1-dependent signaling pathways, particularly in models of estrogen receptor-negative breast cancer [3].

ML179: Why LRH1 Probe Selection is Not Interchangeable and Demands Quantitative Validation


Selecting a tool compound for LRH1 modulation requires precise consideration of potency, selectivity, and functional bias. ML179 is not a general nuclear receptor antagonist. Its utility is defined by specific quantitative parameters: a sub-micromolar IC50 in cellular reporter assays, a defined maximal repression efficacy, and a characterized selectivity window against the closely related nuclear receptor SF1 (NR5A1) [1]. Generic substitution with alternative LRH1 modulators, such as ML180, is not scientifically equivalent. These alternatives exhibit significantly different potency, efficacy, and selectivity profiles, which can lead to divergent experimental outcomes and misinterpretation of LRH1-dependent biology [2]. The following evidence guide provides the exact quantitative comparisons required for informed scientific selection and procurement.

ML179: A Comparator-Based Quantitative Evidence Guide for LRH1 Inverse Agonist Selection


ML179 vs. ML180: An 11.6-Fold Improvement in LRH1 Inverse Agonist Potency

ML179 demonstrates significantly higher potency as an LRH1 inverse agonist compared to its predecessor chemical probe ML180. In identical cellular reporter gene assays, ML179 (SR-1309) achieves an IC50 of 0.281 µM (281 nM) [1]. In contrast, ML180 (SR-1848) exhibits an IC50 of 3.7 µM [2]. This represents an 11.6-fold improvement in potency. This quantitative difference is critical for experiments requiring robust target engagement at lower compound concentrations, minimizing potential off-target effects associated with higher dosing.

LRH1 inverse agonist potency comparison IC50

ML179 vs. ML180: Differential Maximal Efficacy in LRH1 Transcriptional Repression

ML179 and ML180 exhibit distinct maximal efficacies (Emax) in suppressing LRH1-driven transcriptional activity, despite being structurally related inverse agonists. ML179 achieves a maximal repression of 40% at a concentration of 550 nM [1]. Conversely, ML180 reaches a maximal repression of 64% at a higher concentration of 10 µM [2]. This quantitative difference indicates a functional bias; ML180 achieves a greater absolute reduction in LRH1 activity but requires a substantially higher concentration to do so. ML179 provides a lower maximal effect but with greater potency.

LRH1 inverse agonist efficacy comparison maximal repression

ML179 vs. ML180: A Distinct Selectivity Profile Against the Closely Related Nuclear Receptor SF1

Selectivity against the related nuclear receptor Steroidogenic Factor 1 (SF1, NR5A1) is a critical parameter for LRH1 probe compounds. Both ML179 and ML180 show no activity against SF1 in cellular reporter assays up to a concentration of 10 µM [1]. However, ML179 exhibits a >31.25-fold selectivity window for LRH1 over SF1 based on its LRH1 IC50 of 320 nM . ML180, with its higher LRH1 IC50 of 3.7 µM, has a lower >2.7-fold selectivity window . This quantitative difference in the selectivity index confirms that ML179 provides a significantly larger window for dissecting LRH1-specific functions without confounding SF1-mediated effects.

LRH1 selectivity SF1 selectivity NR5A1

ML179 Demonstrates Functional Activity in ER-Negative Breast Cancer Cell Proliferation Models

ML179 exhibits anti-proliferative activity in MDA-MB-231 cells, a widely used model for estrogen receptor (ER)-negative breast cancer . While a precise IC50 for this effect is not available in the primary probe report, the compound was confirmed as active in MTT breast cancer cytotoxicity assays [1]. This functional activity distinguishes ML179 from inactive or less well-characterized LRH1 ligands. In contrast, ML180 has been reported to induce the death of MDA-MB-231 cells, but its effect is linked to altered expression of haptoglobin and serum amyloid proteins . The specific quantitative comparison of anti-proliferative potency between these two compounds is currently limited to class-level inference.

anti-proliferative activity ER-negative breast cancer MDA-MB-231

Physicochemical Profile: ML179 Solubility in DMSO Enables Reliable Stock Solution Preparation

Reproducible in vitro pharmacology requires reliable compound handling. ML179 demonstrates a solubility of 50 mM in DMSO, enabling the preparation of concentrated stock solutions (e.g., 10 mM) for cellular assays . This practical parameter is essential for minimizing solvent interference in biological experiments. In contrast, the closely related probe ML278, a different chemical series targeting SR-B1, has been described as having improved solubility over its alternative probe ML279 [1]. However, a direct, quantitative solubility comparison between ML179 and other LRH1 inverse agonists (e.g., ML180) is not available in the primary literature. This represents a class-level inference, where the documented solubility of ML179 in a standard solvent supports its experimental tractability.

solubility DMSO stock solution

Absence of Characterized In Vivo Pharmacokinetics: A Critical Limitation for Translational Studies

A significant limitation for the use of ML179 in animal models is the lack of reported in vivo pharmacokinetic (PK) data. Searches of the primary literature and authoritative databases do not yield any quantitative parameters for absorption, distribution, metabolism, or excretion (ADME) . This is in stark contrast to other chemical probes, such as the SR-B1 inhibitor ML279, which has documented plasma stability and improved solubility [1]. The absence of PK characterization for ML179 means that its utility is currently confined to in vitro and cellular assays. For any planned in vivo studies, significant additional characterization would be required, and generic substitution with a compound lacking PK data would not mitigate this gap.

pharmacokinetics PK ADME

ML179: Optimal Application Scenarios for LRH1/NR5A2 Chemical Probe Utilization


Mechanistic Dissection of LRH1-Dependent Transcription in Reporter Gene Assays

ML179 is the optimal tool compound for cellular reporter gene assays designed to quantify LRH1 inverse agonism. Its high potency (IC50 = 281 nM) and >31-fold selectivity window over the related nuclear receptor SF1 provide a robust and specific readout of LRH1 transcriptional repression [1]. The quantitative difference in potency compared to ML180 (3.7 µM) makes ML179 particularly suited for experiments where minimizing compound concentration is critical to avoid non-specific cellular effects [2].

Investigating LRH1's Role in ER-Negative Breast Cancer Cell Proliferation

In vitro studies focused on the role of LRH1 in ER-negative breast cancer, such as those using the MDA-MB-231 cell line, are a validated application for ML179. The compound has demonstrated anti-proliferative activity in this model, confirming functional engagement of the LRH1 pathway [1]. Its use is supported by the broader evidence of LRH1's role in cancer cell proliferation and survival [2]. Researchers should note the distinct efficacy profile of ML179 (40% maximal repression) compared to ML180 (64%), which allows for the exploration of partial versus full LRH1 inhibition in cancer biology .

Counter-Screening Against SF1-Mediated Pathways to Establish LRH1 Specificity

The selectivity profile of ML179, defined by an SF1 IC50 of >10 µM and an LRH1 IC50 of 320 nM, makes it a valuable tool for counter-screening experiments [1]. When used in parallel with genetic knockdown or knockout models, ML179 can help attribute observed phenotypes specifically to LRH1 rather than the closely related SF1. The >31.25-fold selectivity window provides a practical concentration range for experimental design, ensuring that SF1 activity remains unperturbed [2].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Optimization

ML179 serves as a benchmark compound in the SAR series of LRH1 inverse agonists. Its defined potency (IC50 = 281 nM) and efficacy (40% repression) provide a quantitative baseline for evaluating novel analogs, such as SR-1393 (IC50 = 0.061 µM) [1]. The detailed characterization of ML179 in the NIH Molecular Libraries Program probe report, including its selectivity and functional activity, establishes it as a reference standard for medicinal chemistry efforts aimed at improving the pharmacological properties of LRH1 modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML179

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.